molecular formula C17H25N3O4 B6662734 2-[4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid

2-[4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid

Cat. No.: B6662734
M. Wt: 335.4 g/mol
InChI Key: BEPKYOQNWIXJND-UHFFFAOYSA-N
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Description

2-[4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a morpholine ring, a cyclohexyl group, and a methylated pyrazole moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is to start with 3-cyclohexyl-1-methylpyrazole-4-carboxylic acid, which undergoes a series of reactions to introduce the morpholine and acetic acid components[_{{{CITATION{{{_2{Buy 2-4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-[4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine

The compound's potential medicinal applications include its use as an intermediate in the synthesis of therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which 2-[4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-1-methylpyrazole-4-carboxylic acid

  • Morpholine derivatives

  • Pyrazole-based compounds

Uniqueness

2-[4-(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid stands out due to its unique combination of structural elements

Properties

IUPAC Name

2-[4-(3-cyclohexyl-1-methylpyrazole-4-carbonyl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-19-11-14(16(18-19)12-5-3-2-4-6-12)17(23)20-7-8-24-13(10-20)9-15(21)22/h11-13H,2-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPKYOQNWIXJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)C(=O)N3CCOC(C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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